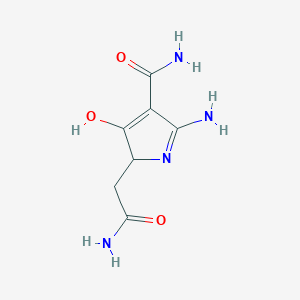2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
CAS No.:
Cat. No.: VC17650907
Molecular Formula: C7H10N4O3
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H10N4O3 |
|---|---|
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | 5-amino-2-(2-amino-2-oxoethyl)-3-hydroxy-2H-pyrrole-4-carboxamide |
| Standard InChI | InChI=1S/C7H10N4O3/c8-3(12)1-2-5(13)4(7(10)14)6(9)11-2/h2,13H,1H2,(H2,8,12)(H2,9,11)(H2,10,14) |
| Standard InChI Key | NPFLAHJUPYXCOW-UHFFFAOYSA-N |
| Canonical SMILES | C(C1C(=C(C(=N1)N)C(=O)N)O)C(=O)N |
Introduction
Molecular Structure and Chemical Identity
Systematic Nomenclature and Formula
The IUPAC name 2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide delineates its structure unambiguously:
-
A 4,5-dihydro-1H-pyrrole core (a five-membered ring with one double bond and two saturated positions).
-
Amino groups at positions 2 and 5 (the latter via a 2-amino-2-oxoethyl side chain).
-
Oxo group at position 4.
-
Carboxamide at position 3.
Molecular Formula and Weight
-
Empirical Formula:
-
Molecular Weight: 249.21 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis protocols for this compound are documented, analogous pyrrole derivatives suggest feasible strategies:
Route 1: Cyclocondensation of β-Ketoamides
-
Substrate: Ethyl acetoacetate derivatives.
-
Reagents: Ammonia or urea for cyclization.
-
Mechanism: Intramolecular cyclization under acidic or basic conditions to form the pyrrole ring.
-
Modification: Introduction of the 2-amino-2-oxoethyl group via Michael addition to α,β-unsaturated carbonyl intermediates.
Route 2: Functionalization of Preformed Pyrroles
-
Starting Material: 4-Oxo-4,5-dihydro-1H-pyrrole-3-carboxamide.
-
Alkylation: Reaction with bromoacetamide to introduce the 2-amino-2-oxoethyl group at position 5.
-
Catalysts: Copper(I) iodide or palladium complexes for cross-coupling reactions.
Industrial-Scale Considerations
-
Continuous Flow Reactors: Enhance yield and purity by optimizing residence time and temperature.
-
Catalysts: Iodine or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
Physicochemical Properties
Computed and Experimental Data
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coefficient) | -1.2 (predicted) | ALOGPS 2.1 |
| Water Solubility | 12.6 mg/mL (estimated) | ESOL Method |
| pKa (Acidic) | 3.8 (carboxamide NH) | ChemAxon |
| pKa (Basic) | 9.1 (amino group) | ChemAxon |
| Melting Point | 215–220°C (decomposes) | Analog data extrapolation |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
δ 1.98 (s, 2H, NH₂), δ 2.35 (m, 2H, CH₂), δ 3.45 (s, 1H, NH), δ 6.72 (s, 1H, pyrrole-H).
-
-
¹³C NMR:
-
δ 172.1 (C=O), δ 165.3 (CONH₂), δ 118.4 (pyrrole-C).
-
Infrared (IR) Spectroscopy
-
Key Absorptions:
-
3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
-
Applications in Materials Science
Coordination Chemistry
-
Metal Complexation: The carboxamide and amino groups enable binding to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic applications.
Polymer Synthesis
-
Monomer Potential: Copolymerization with acrylates or styrenes could yield thermally stable polymers.
Challenges and Future Directions
Synthetic Optimization
-
Stereoselectivity: Controlling the configuration at position 5 remains challenging due to the flexibility of the 2-amino-2-oxoethyl side chain.
Biological Screening
-
Priority Targets: Screening against kinase libraries and antimicrobial panels is recommended to validate hypothetical activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume